2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide
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Overview
Description
2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core, followed by the introduction of the isopropyl and methoxybenzodioxol groups under controlled conditions. The final step involves the acylation of the intermediate to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis-(3-benzyloxy-4-methoxy-phenyl)-propan-1-one
- Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Uniqueness
Compared to similar compounds, 2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide stands out due to its unique structural features and potential biological activities. The presence of the pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core and the specific substituents contribute to its distinct properties and applications.
Properties
Molecular Formula |
C20H19N5O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[8-(7-methoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetamide |
InChI |
InChI=1S/C20H19N5O5S/c1-9(2)25-18-11(6-22-25)15(10-4-12(28-3)16-13(5-10)29-8-30-16)17-19(23-18)24(7-14(21)26)20(27)31-17/h4-6,9H,7-8H2,1-3H3,(H2,21,26) |
InChI Key |
IVKSHCZJQSURIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4)OC)OCO5)SC(=O)N3CC(=O)N |
Origin of Product |
United States |
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